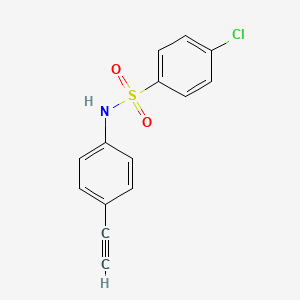

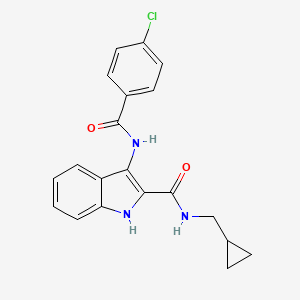

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

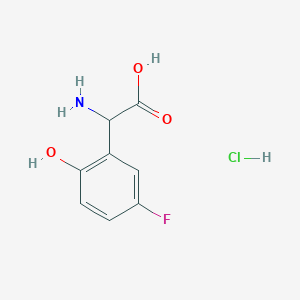

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide is a chemical compound with the CAS Number 383147-77-1 . It has a molecular weight of 291.76 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including this compound, has been described in several studies . For instance, one method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H10ClNO2S . The InChI code for this compound is 1S/C14H10ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H .Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline, a related compound, has been studied in a water/acetonitrile mixture . The study found that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results .Applications De Recherche Scientifique

Enzyme Inhibition and Medicinal Chemistry

Carbonic Anhydrase Inhibitory Effects : Sulfonamide derivatives, including those related to 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide, have been studied for their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds demonstrate potent inhibition, suggesting potential applications in designing inhibitors for therapeutic purposes (Gul et al., 2016).

Schiff Bases of Anthranilic Acid : Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized for their biological potential. These compounds exhibit enzyme inhibition against AChE and BChE enzymes and show significant antioxidant potential, indicating their usefulness in medicinal chemistry (Kausar et al., 2019).

Chemical Synthesis and Characterization

Synthesis Techniques : Research on this compound derivatives includes innovative synthesis methods, such as microwave irradiation, to create sulfonamide derivatives efficiently. These methods offer advantages in terms of reaction times and yields, contributing to the field of synthetic chemistry (Gul et al., 2016).

Bioactive Sulfonamide Derivatives : Studies have also focused on the synthesis and biological screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives, revealing moderate to good antibacterial and enzyme inhibitory activities. Such research underscores the potential of these compounds in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2014).

Bioimaging and Sensing Applications

- Chemosensing Probe for Sn2+ Detection : A study developed a colorimetric and fluorescence probe based on benzenesulfonamide for the selective detection of Sn2+ ions in aqueous solutions. This probe has applications in bioimaging, demonstrating the compound's utility in environmental and biological sensing (Ravichandiran et al., 2020).

Mécanisme D'action

Safety and Hazards

The safety information for 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for the research and development of 4-chloro-N-(4-ethynylphenyl)benzenesulfonamide and similar compounds could involve further exploration of their anticancer and antimicrobial properties . Additionally, their metabolic stability and potential as antiproliferative agents could be areas of interest .

Propriétés

IUPAC Name |

4-chloro-N-(4-ethynylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAMYPZKNASINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)

![(2-Oxabicyclo[2.1.1]hexan-1-YL)methanamine hcl](/img/structure/B2970143.png)

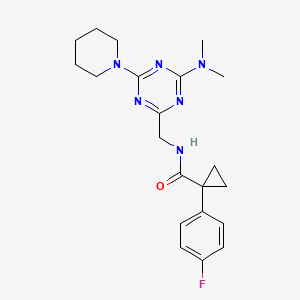

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)

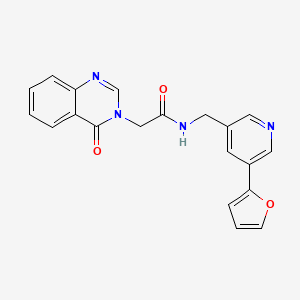

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)

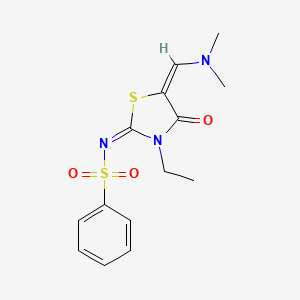

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)